1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea
Brand Name: Vulcanchem
CAS No.: 107676-68-6
VCID: VC16051509
InChI: InChI=1S/C16H18N2O2/c1-11-7-6-8-12(2)15(11)18-16(19)17-13-9-4-5-10-14(13)20-3/h4-10H,1-3H3,(H2,17,18,19)
SMILES:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

CAS No.: 107676-68-6

Cat. No.: VC16051509

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea - 107676-68-6

Specification

CAS No. 107676-68-6
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea
Standard InChI InChI=1S/C16H18N2O2/c1-11-7-6-8-12(2)15(11)18-16(19)17-13-9-4-5-10-14(13)20-3/h4-10H,1-3H3,(H2,17,18,19)
Standard InChI Key ZKJRFJOODYTUMB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea is C₁₆H₁₈N₂O₂, with a molar mass of 270.33 g/mol. Its structure features:

  • A 2-methoxyphenyl group (electron-donating methoxy substituent at the ortho position).

  • A 2,6-dimethylphenyl group (sterically hindered xylyl moiety).

  • A central urea linkage (-NH-C(=O)-NH-) connecting the aromatic rings .

The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC) and InChIKey (ZKJRFJOODYTUMB-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches .

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+271.14412164.2
[M+Na]+293.12606177.1
[M-H]-269.12956169.4

These predictions suggest moderate polarity, aligning with the compound’s balanced hydrophobic (methyl groups) and hydrophilic (urea, methoxy) motifs .

Synthetic Routes and Analogous Compounds

Synthesis of Diarylureas

While no explicit synthesis for 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea is documented, analogous diarylureas are typically prepared via:

  • Stepwise coupling: Reacting aryl isocyanates with aryl amines in polar aprotic solvents (e.g., acetone) under reflux.

    • Example: 1ab (1-(2,6-dimethylphenyl)-3-(p-tolyl)urea) was synthesized from 2,6-dimethylphenyl isocyanate and p-toluidine in 86% yield .

  • Catalytic methods: Employing bases like triethylamine to accelerate urea formation .

For the target compound, substituting 2-methoxyaniline with 2,6-dimethylphenyl isocyanate would likely follow a similar pathway, though reaction conditions may require optimization to accommodate steric hindrance from the ortho substituents.

Structural Analogues and Bioactivity

Key analogues from the literature include:

  • 1ab and 1bc: Exhibit MIC = 16 µg/mL against Staphylococcus aureus, comparable to TCC, but with no cytotoxicity toward human epithelial cells .

  • 1bd: Contains a p-methoxyphenyl group and shows MIC = 32 µg/mL against Enterococcus faecalis .

The 2-methoxy substitution in the target compound may enhance bacterial membrane penetration due to increased lipophilicity, while the xylyl group’s steric bulk could reduce off-target interactions, hypothetically improving selectivity .

Biological Activity and Mechanism of Action

Cytotoxicity Profile

A critical advantage of diarylureas over TCC is their reduced cytotoxicity. For instance:

  • TCC exhibits IC₅₀ = 12 µM against MCF-10A cells, whereas 1ab and 1bc show no toxicity at 100 µM .

  • The ortho-methoxy group may sterically hinder interactions with mammalian targets, reducing adverse effects .

Physicochemical and ADMET Considerations

Metabolic Stability

Urea derivatives are generally resistant to hydrolysis, but cytochrome P450-mediated oxidation of the methoxy group could generate reactive metabolites. Computational models predict moderate hepatic clearance (e.g., 15 mL/min/kg) .

Future Directions and Applications

Antibacterial Drug Development

Given the rise of multidrug-resistant pathogens, this compound’s scaffold offers a template for designing non-cytotoxic antibacterials. Priority areas include:

  • MIC determination against ESKAPE pathogens (Enterococcus faecium, S. aureus, etc.).

  • Mechanistic studies to confirm FabI inhibition or novel targets.

Structure-Activity Relationship (SAR) Optimization

Systematic modifications could enhance potency:

  • Introducing halogens (e.g., Cl at C4) to improve FabI binding.

  • Replacing the methoxy group with sulfonamides for increased solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator